Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate
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Overview
Description
Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate is a chemical compound with the molecular formula C17H25NO5S and a molecular weight of 355.45 g/mol.
Preparation Methods
The synthesis of Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate involves several steps. One common method includes the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography.
Chemical Reactions Analysis
Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used to study the function of potassium channels in cells, which are crucial for maintaining the cell’s electrical activity.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy due to its ability to modulate potassium channels.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate acts as a blocker of potassium channels. Potassium channels are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects. This mechanism is particularly useful in the study of diseases related to ion channel dysfunction.
Comparison with Similar Compounds
Ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate is unique due to its specific structure and ability to block potassium channels. Similar compounds include:
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound also blocks potassium channels but has a different functional group, which may affect its potency and specificity.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications, but they do not specifically target potassium channels.
This compound stands out due to its targeted action on potassium channels, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-4-22-16-7-6-15(12-13(16)3)24(20,21)18-10-8-14(9-11-18)17(19)23-5-2/h6-7,12,14H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCLBZQXYLKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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